molecular formula C13H18Cl2N4O B611655 Veliparib dihydrochloride CAS No. 912445-05-7

Veliparib dihydrochloride

Cat. No.: B611655
CAS No.: 912445-05-7
M. Wt: 317.21 g/mol
InChI Key: DSBSVDCHFMEYBX-FFXKMJQXSA-N
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Biochemical Analysis

Biochemical Properties

Veliparib dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of PARP-1 and PARP-2 enzymes. These enzymes are involved in the repair of single-strand breaks in DNA through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, this compound prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA, PARP enzymes, and other proteins involved in DNA repair .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it enhances the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA damage. This leads to increased apoptosis and cell death in cancer cells. Additionally, this compound has been shown to increase autophagy and apoptosis in lung cancer cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of PARP enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, this compound prevents the transfer of ADP-ribose units to target proteins, thereby inhibiting their activity. This inhibition leads to the accumulation of DNA strand breaks and the activation of cell death pathways. Additionally, this compound induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to result in sustained inhibition of PARP activity and prolonged DNA damage in cancer cells . Additionally, studies have demonstrated that the compound can enhance the efficacy of DNA-damaging agents over multiple treatment cycles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances the efficacy of DNA-damaging agents without causing significant toxicity. At higher doses, this compound can lead to adverse effects such as neutropenia, anemia, and thrombocytopenia . Studies have also shown that the compound can potentiate the effects of chemotherapeutic agents in animal models of cancer, leading to improved treatment outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PARP enzymes. The compound is metabolized by cytochrome P450 enzymes, including CYP2D6, CYP1A2, CYP2C19, and CYP3A4 . It undergoes biotransformation to form various metabolites, including a lactam, an amino acid, and an N-carbamoyl glucuronide . These metabolic pathways play a crucial role in the elimination and clearance of this compound from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in treating brain metastases . It is also distributed to various tissues, including tumors, where it exerts its therapeutic effects. The transport and distribution of this compound are influenced by factors such as tissue perfusion, binding to plasma proteins, and interactions with transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with PARP enzymes and DNA. The compound’s activity is influenced by its localization to specific subcellular compartments, such as the nucleolus and chromatin . Additionally, post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, enhancing its efficacy in inhibiting PARP activity and inducing DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Veliparib dihydrochloride typically involves several key steps:

    Imidization: Starting with L-alanine ethyl ester, the compound undergoes imidization to form a key intermediate.

    Cyclization Reduction: This intermediate is then subjected to cyclization reduction.

    Hydrolysis: The resulting product undergoes hydrolysis to yield ®-2-methylpyrrolidine-2-carboxylic acid.

    Condensation: Finally, a one-step condensation reaction is performed to produce Veliparib

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of advanced purification techniques and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Veliparib dihydrochloride primarily undergoes:

Common Reagents and Conditions

    Carbonyldiimidazole (CDI): Used in coupling reactions.

    Acetic Acid: Employed in reflux conditions for ring formation.

    Hydrogenolysis Conditions: For deprotection steps.

Major Products

The major product of these reactions is Veliparib itself, with intermediates such as ®-2-methylpyrrolidine-2-carboxylic acid being crucial for the final synthesis .

Scientific Research Applications

Veliparib dihydrochloride has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Comparison

Veliparib dihydrochloride is unique in its specific inhibition of both PARP-1 and PARP-2 with high affinity. Compared to other PARP inhibitors like Olaparib and Rucaparib, Veliparib has shown distinct pharmacokinetic properties and varying degrees of efficacy in different cancer types. Its ability to enhance the effects of chemotherapy and radiation therapy makes it a valuable candidate for combination therapies .

Properties

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBSVDCHFMEYBX-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670432
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912445-05-7
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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